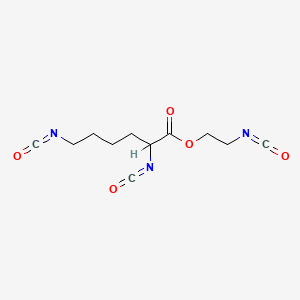

2-Isocyanatoethyl 2,6-diisocyanatohexanoate

Overview

Description

2-Isocyanatoethyl 2,6-diisocyanatohexanoate is a crosslinked polyurethane prepolymer . It has a molecular weight of 372.9 g/mol and an acetone content of less than 0.1% . The FT-IR spectra show that it is made up of two functional groups: the isocyanate group and the polyol group .

Synthesis Analysis

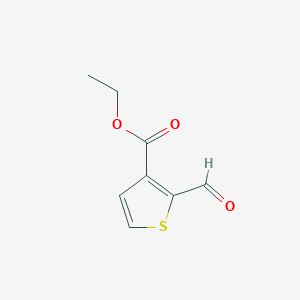

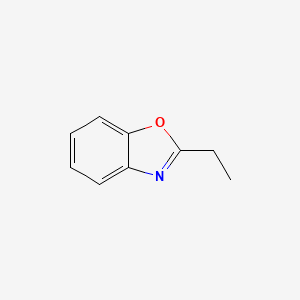

The synthesis of this compound involves the use of dodecylamine as a crosslinker to form a network structure . This can be confirmed by FT-IR spectra and dynamic mechanical analysis . The alkylamines in this material are reactive and homogeneous .Molecular Structure Analysis

The molecular formula of this compound is C11H13N3O5. Its molecular weight is 267.24 g/mol.Scientific Research Applications

Pulmonary and Sensory Irritation Studies

Studies have shown that isocyanates like 2,6-toluene diisocyanate, an isomer related to 2-Isocyanatoethyl 2,6-diisocyanatohexanoate, have been used to understand pulmonary and sensory irritation in industrial contexts. Weyel, Rodney, and Alarie (1982) conducted a study on the pulmonary and sensory irritation of polyisocyanates in mice. This research highlighted the importance of understanding the irritant properties of isocyanates for industrial safety and health regulations (Weyel, Rodney, & Alarie, 1982).

Occupational Exposure Monitoring

Brzeźnicki and Bonczarowska (2015) explored occupational exposure to isocyanates like 2,6-diisocyanatohexanoate in various industries. Their findings indicated the importance of monitoring isocyanate concentrations in the workplace atmosphere to prevent occupational asthma and other health risks (Brzeźnicki & Bonczarowska, 2015).

Polymer Research

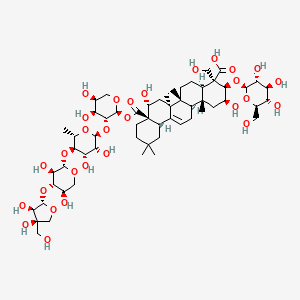

In the field of polymer research, studies have been conducted on the hydrolysis and release behavior of poly(etherurethane) gels derived from saccharide-, L-lysine-derivatives, and poly(propylene glycol), involving the use of diisocyanates such as 2,6-diisocyanatohexanoate. Wibullucksanakul, Hashimoto, and Okada (1997) examined how the hydrolysis and release behavior of these gels depended on pH value, contributing to advancements in polymer technology (Wibullucksanakul, Hashimoto, & Okada, 1997).

Elastomer Properties

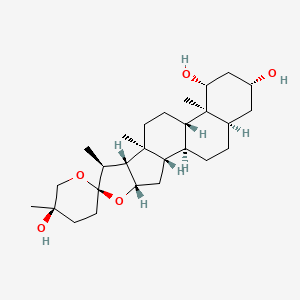

Yin Jian-ju (2015) researched the relationship between crosslinked network homogeneity and mechanical properties of polybutadiene-based polyurethane elastomer, utilizing diisocyanates like 2,6-diisocyanatohexanoate. This study provided insights into how the molecular weight distribution of raw materials affects the mechanical properties of elastomers (Yin Jian-ju, 2015).

Organogelation Research

Suzuki et al. (2004) investigated in situ organogelation at room temperature using this compound. This research provided a novel method for producing organogels, highlighting the rapid gelation properties of isocyanates in organic solvents (Suzuki et al., 2004).

Safety and Hazards

The safety data sheets for 2-Isocyanatoethyl 2,6-diisocyanatohexanoate suggest that it should be handled with care . If inhaled, the victim should be moved into fresh air and given oxygen if breathing is difficult . If the compound comes into contact with skin or eyes, it should be washed off with soap and plenty of water . In case of ingestion, the mouth should be rinsed with water and vomiting should not be induced .

Mechanism of Action

Target of Action

The primary target of 2-Isocyanatoethyl 2,6-diisocyanatohexanoate, also known as Hexanoic acid,2,6-diisocyanato-, 2-isocyanatoethyl ester, is to serve as a crosslinked polyurethane prepolymer . This compound plays a crucial role in the formation of polyurethane materials, contributing to their structural integrity and durability .

Mode of Action

This compound interacts with its targets through its two functional groups: the isocyanate group and the polyol group . The isocyanate group reacts with polyols in the presence of a catalyst or heat to form polyurethane. This reaction results in the formation of a urethane linkage, which is the backbone of the polyurethane structure .

Biochemical Pathways

The biochemical pathway primarily affected by this compound is the polyurethane synthesis pathway . The downstream effects of this pathway include the formation of polyurethane materials with varying properties, depending on the types of isocyanates and polyols used .

Pharmacokinetics

It’s important to note that due to its reactivity, this compound is likely to undergo rapid transformations in biological systems .

Result of Action

The molecular result of the action of this compound is the formation of polyurethane materials . These materials have a wide range of applications, including the production of foams, elastomers, adhesives, sealants, and coatings .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of moisture can lead to side reactions with the isocyanate groups, potentially affecting the quality of the resulting polyurethane . Therefore, it’s crucial to control the environmental conditions during the handling and storage of this compound .

Biochemical Analysis

Biochemical Properties

It is known that it can be used to prepare peptide-like substances, such as antibodies, enzymes, and hormones, as well as other compounds with significant biological activity

Cellular Effects

It is known that it can potentially cause irritation and sensitization reactions in humans

Molecular Mechanism

It is known that it can potentially cause irritation and sensitization reactions in humans

Temporal Effects in Laboratory Settings

It is known that it should be stored in a dry, ventilated place, away from sources of ignition and flammable substances

properties

IUPAC Name |

2-isocyanatoethyl 2,6-diisocyanatohexanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O5/c15-7-12-4-2-1-3-10(14-9-17)11(18)19-6-5-13-8-16/h10H,1-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNDOBZLRZOCGAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN=C=O)CC(C(=O)OCCN=C=O)N=C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10887682 | |

| Record name | Hexanoic acid, 2,6-diisocyanato-, 2-isocyanatoethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10887682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

69878-18-8 | |

| Record name | 2-Isocyanatoethyl 2,6-diisocyanatocaproate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69878-18-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexanoic acid, 2,6-diisocyanato-, 2-isocyanatoethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069878188 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanoic acid, 2,6-diisocyanato-, 2-isocyanatoethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexanoic acid, 2,6-diisocyanato-, 2-isocyanatoethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10887682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-isocyanatoethyl 2,6-diisocyanatohexanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.414 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

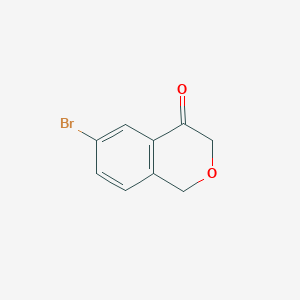

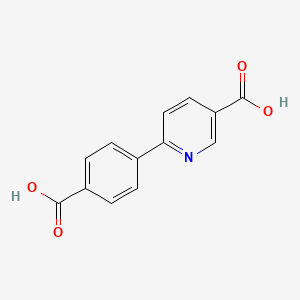

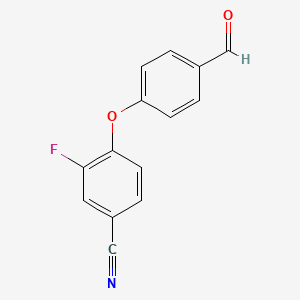

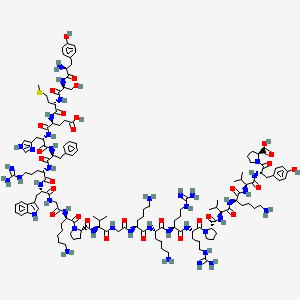

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-aminobenzo[d]thiazole-7-carboxylate](/img/structure/B3029482.png)